molecular formula C14H13BrClN B1513071 N-(3-Bromophenethyl)-4-chloroaniline

N-(3-Bromophenethyl)-4-chloroaniline

Cat. No.: B1513071
M. Wt: 310.61 g/mol
InChI Key: ZXPYOKNQKLRJQL-UHFFFAOYSA-N
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Description

N-(3-Bromophenethyl)-4-chloroaniline is an aromatic amine derivative featuring a 4-chloroaniline core substituted with a 3-bromophenethyl group at the nitrogen atom. The compound combines halogenated aromatic systems (chlorine at the para position and bromine at the meta position of the phenethyl group), which influence its electronic and steric properties.

Properties

Molecular Formula

C14H13BrClN

Molecular Weight

310.61 g/mol

IUPAC Name

N-[2-(3-bromophenyl)ethyl]-4-chloroaniline

InChI

InChI=1S/C14H13BrClN/c15-12-3-1-2-11(10-12)8-9-17-14-6-4-13(16)5-7-14/h1-7,10,17H,8-9H2

InChI Key

ZXPYOKNQKLRJQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)CCNC2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s uniqueness arises from its 3-bromophenethyl substituent , which distinguishes it from other chloroaniline derivatives. Below is a comparative analysis of structurally related compounds:

Table 1: Structural Features and Substituent Effects
Compound Name Key Substituents Structural Uniqueness Reference
N-(3-Bromophenethyl)-4-chloroaniline 3-Bromophenethyl, 4-chloro Bromine’s electronegativity + phenethyl steric bulk
4-Chloro-N-(cyclopropylmethyl)aniline Cyclopropylmethyl Smaller substituent, reduced steric hindrance
N-(2-(5-(tert-Butyl)-1H-1,2,4-triazol-3-yl)ethyl)-4-chloroaniline Triazole core + tert-butyl Heterocyclic ring enhances enzymatic inhibition
4-Chloro-N-[(5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl]aniline Triazole + 3-chlorophenyl Dual chlorine atoms improve bioactivity
n-Butyl-4-chloroaniline n-Butyl chain Increased lipophilicity vs. simpler alkyls

Key Observations :

  • Halogen Effects : Bromine in the phenethyl group enhances electrophilic reactivity compared to chlorine or fluorine, as seen in 4-bromoaniline derivatives .
  • Hybrid Systems : Triazole-linked derivatives (e.g., ) exhibit enhanced biological activity due to heterocyclic interactions, a feature absent in the target compound.

Key Findings :

  • Antimicrobial Potential: Bromine’s electronegativity may improve antimicrobial efficacy compared to non-halogenated analogs (e.g., N-phenylaniline) .
  • Anticancer Activity : Phenethyl-linked derivatives often show higher activity than alkyl-substituted chloroanilines due to improved membrane permeability .
  • Mechanistic Insights : The compound’s dual halogenation may synergize with aromatic π-π stacking to enhance target binding, a trend observed in triazole-chlorophenyl hybrids .

Physicochemical Properties

The compound’s properties are influenced by its substituents:

Table 3: Physicochemical Comparison
Property This compound 4-Chloroaniline n-Butyl-4-chloroaniline
Lipophilicity (LogP) High (bromine + phenethyl) Low Moderate
Solubility Low in water Moderate Low
Reactivity High (Br participates in SNAr) Moderate Low

Notable Trends:

  • Lipophilicity : The bromophenethyl group increases lipid solubility, favoring blood-brain barrier penetration compared to simpler analogs .
  • Reactivity : Bromine’s polarizability enhances nucleophilic aromatic substitution (SNAr), a feature critical in pharmaceutical intermediates .

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